tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate
Description
tert-Butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate is a substituted tetrahydroquinoline derivative featuring a tert-butyl carbamate group at position 1 and a methylamino substituent at position 4 of the partially saturated quinoline ring. This compound is of interest in medicinal and synthetic chemistry due to its structural modularity, which allows for modifications to optimize pharmacological or physicochemical properties.
Properties
IUPAC Name |
tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16-4)11-7-5-6-8-13(11)17/h5-8,12,16H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXFSPQLWCWBTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Functional Groups
The target compound features a 3,4-dihydro-2H-quinoline core substituted with a tert-butyl carbamate group at position 1 and a methylamino group at position 4. The quinoline scaffold is aromatic, while the dihydro moiety introduces partial saturation, influencing reactivity. Retrosynthetically, the molecule can be dissected into two key fragments:
Retrosynthetic Pathways
Two primary retrosynthetic approaches are plausible:
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Path A : Construction of the quinoline ring followed by Boc protection and methylamine introduction.
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Path B : Pre-functionalization of aniline derivatives with the Boc group prior to cyclization.
Path A aligns with methods used for analogous dihydroquinolines, where palladium-catalyzed coupling facilitates amine installation.
Quinoline Core Synthesis via Palladium-Catalyzed Cyclization
Palladium-Mediated Intermolecular Aryl Amination
Recent advances in transition metal catalysis enable efficient dihydroquinoline synthesis. A 2020 study demonstrated that MBH alcohols undergo palladium-catalyzed aryl amination with amines to form 1,2-dihydroquinolines. Adapting this method:
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Substrate : MBH alcohol derived from acrylate and benzaldehyde.
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Catalyst : Pd(PPh₃)₂Cl₂ (10 mol%) with DPPP ligand (20 mol%).
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Conditions : K₂CO₃ in acetonitrile at 80°C under N₂.
This protocol yields 1,2-dihydroquinolines in ≤95% efficiency. For the target compound, substituting the amine reactant with methylamine could install the 4-methylamino group post-cyclization.
Skraup and Doebner-Miller Reactions
Classical quinoline syntheses remain relevant. The Skraup reaction (aniline, glycerol, and sulfuric acid) forms quinoline via cyclodehydration but requires harsh conditions. Modifications using FeCl₃ or ionic liquids improve yields for sensitive substrates. The Doebler-Miller reaction, employing β-keto esters and anilines, offers better control for dihydroquinolines. For example:
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Reactants : Ethyl acetoacetate and 3-aminophenol.
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Conditions : Polyphosphoric acid (PPA) at 120°C.
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Outcome : Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate (78% yield).
Adapting this to incorporate Boc protection at position 1 would require tert-butyl dicarbonate (Boc₂O) and a base (e.g., DMAP).
Introduction of the tert-Butoxycarbonyl (Boc) Group
Carbamate Formation Strategies
The Boc group is typically introduced via nucleophilic substitution or Schotten-Baumann reaction. For dihydroquinolines:
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Substrate : 4-Amino-3,4-dihydro-2H-quinoline.
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Reagent : Boc₂O in dichloromethane (DCM).
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Base : Triethylamine (TEA) or DMAP.
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Conditions : 0°C to room temperature, 12–24 hours.
A study on quinoline-3-carboxamides reported 85–90% Boc protection yields under these conditions.
Solvent and Catalytic Optimization
Polar aprotic solvents (e.g., DMF, THF) enhance Boc group incorporation. A patent on marbofloxacin synthesis highlighted THF and DMSO as optimal for carbamate formation, with reaction times reduced to 3–5 hours under vacuum distillation.
Reductive Amination for Methylamino Installation
Nitro Group Reduction
The 4-nitro intermediate can be reduced to the amine using catalytic hydrogenation. A patent detailing 4-isobutylamino-3-aminoquinoline synthesis employed Raney nickel in methanol under H₂ (3–4 kg pressure), achieving full reduction in 2–3 hours. Adapting this:
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Substrate : 4-Nitro-3,4-dihydro-2H-quinoline-1-carboxylate.
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Catalyst : Raney Ni (10 wt%).
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Conditions : H₂ (3–4 bar), methanol, 25–30°C.
Methylation of Primary Amine
Post-reduction, the primary amine undergoes methylation:
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Reagent : Formaldehyde (excess).
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Reductant : Sodium cyanoborohydride (NaBH₃CN).
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Conditions : pH 4–5 (acetic acid buffer), 0–5°C.
This two-step sequence (reduction + methylation) is widely used for secondary amine synthesis in quinoline derivatives.
One-Pot Synthesis and Process Optimization
Integrated Boc Protection and Cyclization
A one-pot approach combining cyclization and Boc protection could streamline synthesis:
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Reactants : MBH alcohol, methylamine, Boc₂O.
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Catalyst : Pd(PPh₃)₂Cl₂/DPPP.
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Solvent : Acetonitrile/K₂CO₃.
This method remains theoretical but is supported by analogous protocols for dihydroquinolines.
Solvent and Temperature Effects
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Solvent : DMSO and THF improve Boc group stability during cyclization.
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Temperature : Cyclization proceeds optimally at 80–100°C, while Boc protection requires milder conditions (0–25°C).
Analytical and Purification Techniques
Chemical Reactions Analysis
Ester Hydrolysis and Derivatization
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization:
The carboxylic acid intermediate can form amides via coupling with amines using EDC/HOBt or thionyl chloride activation, as demonstrated in analogous quinoline-3-carboxylic acid systems .
Methylamino Group Reactivity
The secondary methylamino group participates in:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form tertiary amines.
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Acylation : Forms stable acetamides with acetyl chloride under anhydrous conditions .
Reduction and Hydrogenation
The dihydroquinoline ring is susceptible to catalytic hydrogenation, reducing the C=N bond to form tetrahydroquinoline derivatives. Pd/C or Raney Ni catalysts in ethanol achieve full saturation at 50 psi H₂ .
Ring Functionalization
Electrophilic aromatic substitution (e.g., nitration, sulfonation) occurs at the electron-rich quinoline ring. Meta-directing effects of the ester and methylamino groups favor substitution at positions 5 and 7 .
Stability Under Thermal and Solvent Conditions
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Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming quinoline byproducts .
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Solvent Compatibility : Stable in polar aprotic solvents (DMSO, THF) but hydrolyzes rapidly in protic solvents like methanol under reflux .
Reaction Optimization Insights
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study highlighted the synthesis of quinoline derivatives that demonstrated potent cytotoxic effects against human cancer cell lines. The mechanism involved the inhibition of key signaling pathways involved in cell proliferation .
Antimicrobial Properties
Quinoline derivatives are known for their broad-spectrum antimicrobial activities. The presence of the methylamino group enhances the lipophilicity and membrane permeability of these compounds, making them effective against both Gram-positive and Gram-negative bacteria.
Case Study : A series of experiments evaluated the antimicrobial efficacy of various quinoline derivatives, including those similar to this compound. Results showed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
CFTR Potentiation
Recent studies have explored the potential of quinoline derivatives as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators. These compounds can enhance the function of mutant CFTR proteins, which are implicated in cystic fibrosis.
Research Findings : The compound’s structural analogs were tested for their ability to potentiate CFTR activity in vitro. Notably, they were able to improve chloride ion transport across cell membranes expressing mutant CFTR variants . This finding opens avenues for developing new therapies for cystic fibrosis patients.
Mechanism of Action
The mechanism of action of tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the tert-butyl group can enhance its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific biological context and the intended application .
Comparison with Similar Compounds
Table 1: Structural Similarity and Key Differences
Key Observations :
Key Observations :
- Low-temperature lithiation (e.g., -78°C in THF) is critical for stabilizing intermediates in carbamate formation .
- Palladium-catalyzed reactions enable enantioselective synthesis but require longer reaction times and higher temperatures .
Physicochemical Properties
NMR and chromatographic data for analogs provide insights into the electronic environment and purity:
- tert-Butyl 2-[2-(Methoxycarbonyl)phenyl]-1,2,3,4-tetrahydroquinoline-1-carboxylate: ¹H NMR (CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.78 (s, 3H, OCH₃) . Melting Point: 73–75°C .
- tert-Butyl 5-bromo-3,4-dihydro-2H-quinoline-1-carboxylate: Purity: 97% (HPLC) .
The tert-butyl group consistently contributes to high solubility in nonpolar solvents, while brominated derivatives exhibit lower polarity .
Biological Activity
tert-butyl 4-(methylamino)-3,4-dihydro-2H-quinoline-1-carboxylate, a compound with the CAS number 1511081-49-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the pharmacological properties, synthesis methods, and biological mechanisms associated with this compound.
- Molecular Formula : C₁₅H₂₂N₂O₂
- Molecular Weight : 262.35 g/mol
- Structure : The compound features a quinoline core structure, which is significant for its biological activity.
Antimicrobial Properties
Research indicates that compounds related to the quinoline structure exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or enzyme inhibition.
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been reported to inhibit cell proliferation in breast cancer cell lines by modulating the expression of genes involved in cell cycle regulation.
CNS Activity
Recent pharmacological studies have explored the central nervous system (CNS) effects of this compound. It is suggested that it may act as a positive allosteric modulator for metabotropic glutamate receptors (mGluR2), which are implicated in various neurological disorders. This activity could make it a candidate for further development in treating conditions such as anxiety and depression.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that it may interact with specific molecular targets such as:
- Enzymes : Inhibition of specific enzymes involved in metabolic processes.
- Receptors : Modulation of receptor activity, particularly mGluRs.
These interactions can lead to downstream effects that alter cellular functions and contribute to its observed pharmacological activities.
Research Findings and Case Studies
Several studies have documented the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against E. coli and S. aureus strains. |
| Study B | Showed anticancer effects in MCF-7 breast cancer cells with IC50 values indicating potent activity. |
| Study C | Investigated CNS effects, revealing potential mGluR2 modulation leading to increased neuroprotection in animal models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
